molecular formula C26H25F2N5O2 B14929758 2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole

2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole

Cat. No.: B14929758
M. Wt: 477.5 g/mol
InChI Key: ROGXHCJXBVQSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an adamantyl group, a difluoromethyl group, and a methoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Difluoromethyl Group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents.

    Attachment of the Methoxyphenyl Group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the 1,3,4-Oxadiazole Ring: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Incorporation of the Adamantyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable alkylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Adamantyl)-5-[7-(trifluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole
  • 2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole
  • 2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the adamantyl group enhances its stability and lipophilicity, while the difluoromethyl and methoxyphenyl groups contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C26H25F2N5O2

Molecular Weight

477.5 g/mol

IUPAC Name

2-(1-adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C26H25F2N5O2/c1-34-21-5-3-2-4-17(21)19-9-20(22(27)28)33-23(30-19)18(13-29-33)24-31-32-25(35-24)26-10-14-6-15(11-26)8-16(7-14)12-26/h2-5,9,13-16,22H,6-8,10-12H2,1H3

InChI Key

ROGXHCJXBVQSIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C4=NN=C(O4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.